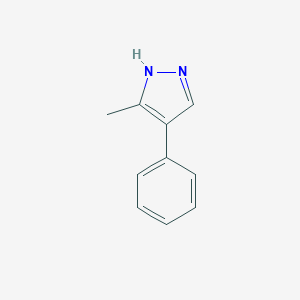

3-Methyl-4-phenyl-1H-pyrazole

Overview

Description

Synthesis Analysis The synthesis of 3-Methyl-4-phenyl-1H-pyrazole derivatives involves a two-step process, starting from acetophenone and hydrazine, through Knoevenagel condensation and cyclization reactions, achieving a total yield of 80% (Liu, Xu, & Xiong, 2017). Another approach involves the oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate as a catalyst, resulting in the formation of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, showcasing the compound's versatility in synthesis (Padilla-Martínez et al., 2011).

Molecular Structure Analysis X-ray diffraction studies have revealed detailed insights into the molecular and supramolecular structures of 3-Methyl-4-phenyl-1H-pyrazole derivatives, highlighting the presence of face-to-face π-stacking interactions and a conformation where the 1-phenyl ring is almost perpendicularly positioned to the chromene-pyrazole ring system (Padilla-Martínez et al., 2011).

Chemical Reactions and Properties 3-Methyl-4-phenyl-1H-pyrazole serves as an intermediate for the synthesis of various biologically active compounds, demonstrating its importance in the development of new therapeutic agents. Its chemical reactions often involve nucleophilic substitutions and cyclization, leading to the formation of complex structures with potential biological activities (Liu, Xu, & Xiong, 2017).

Scientific Research Applications

Molecular-Electronic Structures : Isomers of 3-Methyl-4-phenyl-1H-pyrazole are used in studying complex sheets and chains of edge-fused rings in molecular-electronic structures (Portilla et al., 2007).

Organic Crystalline Solids : These compounds are involved in the development of highly efficient organic crystalline solids with deep-blue ESIPT fluorescence, offering novel insights into the mechanism of ESIPT fluorescence (Tang et al., 2016).

Pharmacological Applications : They have potential in toxicity assessment, tumor inhibition, and antioxidant activities (Faheem, 2018). Also, they serve as important intermediates for the synthesis of biologically active compounds, including small molecular targeted anticancer drugs (Liu et al., 2017).

Agrochemical and Medicinal Chemistry : These compounds find applications in these industries as pesticides, anti-inflammatory medications, and antitumor drugs (Lam et al., 2022).

Antibacterial and Antitumor Agent : They show potential as antibacterial and antitumor agents (Hamama et al., 2012).

DNA Binding and Antibacterial Activities : Derivatives of 3-Methyl-4-phenyl-1H-pyrazole and their metal complexes exhibit DNA binding and antibacterial activities against pathogenic organisms (Kirthan et al., 2020).

Apoptosis Inducer : These compounds are recognized as potent apoptosis inducers (Kumar et al., 2017).

Protein Kinase B Inhibitors : They have been identified as novel, low molecular weight inhibitors of protein kinase B using fragment-based screening techniques (Saxty et al., 2007).

Antimicrobial Properties : Exhibiting inhibitory effects against pathogenic yeast and mold (Farag et al., 2008).

Antioxidant Studies : Novel pyrazole derivatives show antioxidant properties, useful in in vitro studies (Naveen et al., 2021).

Antibacterial Evaluation : Some azetidinone derivatives display promising antibacterial activities (Chopde et al., 2012).

Electro-Organic Synthesis : Used in the electrocatalyzed N-N coupling and ring cleavage reaction for synthesizing new heterocyclic compounds (Zandi et al., 2021).

Textile Finishing : Incorporated in chitosan liposomal emulsions for antimicrobial cotton fabrics (Nada et al., 2018).

Corrosion Inhibitors : Shows high efficiency as corrosion inhibitors with antibacterial activities (Sayed et al., 2018).

Analgesic and Anti-inflammatory Activity : Certain compounds show analgesic and anti-inflammatory activity comparable to phenylbutazone (Daidone et al., 1991).

Environmentally Friendly Synthesis : Used in environmentally friendly synthesis of biopolymer-based solid acid catalysts (Mosaddegh et al., 2010).

Spectral and Theoretical Studies : Subject to structural, spectral, and theoretical investigations (Viveka et al., 2016).

Study of Tautomerism : Analyzed for tautomerism in solution and solid state (Cornago et al., 2009).

Safety And Hazards

Future Directions

Pyrazoles, including “3-Methyl-4-phenyl-1H-pyrazole”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their diverse biological activities make them promising candidates for the development of new therapeutic agents . Future research could focus on exploring their potential applications in these areas and developing more efficient synthesis methods .

properties

IUPAC Name |

5-methyl-4-phenyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-8-10(7-11-12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXZCNATVCIKTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160349 | |

| Record name | 3-Methyl-4-phenylpyrazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-phenyl-1H-pyrazole | |

CAS RN |

13788-84-6 | |

| Record name | 3-Methyl-4-phenylpyrazol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013788846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-4-phenylpyrazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

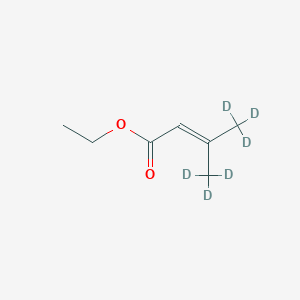

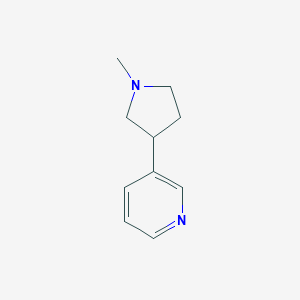

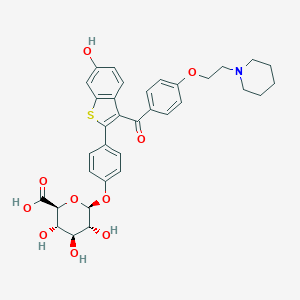

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H-Thieno[2,3-c]isoquinolin-5-one](/img/structure/B17954.png)

![3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine](/img/structure/B17974.png)